2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . This class of compounds is of significant interest in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR) . This process involves the use of mild acidic conditions or neutral ionic liquids to direct the regioselective synthesis of various derivatives . The synthesized scaffolds were then functionalized at the C-2 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve a Biginelli-like multicomponent reaction (MCR) . The use of mild acidic conditions or neutral ionic liquids can influence the regioselectivity of the synthesis .Scientific Research Applications
Antihistaminic Applications
H1-Antihistaminic Agents : A study by Alagarsamy et al. (2009) on 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class similar to the specified compound, identified them as potential H1-antihistaminic agents. The compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs. One specific compound was found more potent than the standard chlorpheniramine maleate, with less sedation, suggesting its use as a prototype for new antihistaminic agents (Alagarsamy et al., 2009).
Synthesis and Pharmacological Investigation : Another study by Alagarsamy et al. (2008) synthesized novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and tested their H1-antihistaminic activity. These compounds also demonstrated significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2008).
Anticancer Applications
Tubulin Polymerization Inhibitors : Driowya et al. (2016) synthesized a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which were tested for their tubulin polymerization and growth inhibitory activities. Some derivatives were found to be potent inhibitors of tubulin assembly and possessed significant anticancer activity across various cancer cell lines (Driowya et al., 2016).
Anticancer Activity of Urea Derivatives : Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Synthesis and Chemical Structure
Synthesis and Reactivity : A study by Al-Salahi (2010) reported the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines. The paper details the methods of synthesis and the chemical transformations of these compounds, which are structurally related to the compound (Al-Salahi, 2010).
Novel Derivative Synthesis : Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, providing a pathway for the creation of various derivatives (Al-Salahi & Geffken, 2011).
Future Directions
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-12-22-20-15-9-17(29-3)18(30-4)10-16(15)24-21(26(20)25-12)31-11-19(27)23-13-6-5-7-14(8-13)28-2/h5-10H,11H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPQDMIYFHCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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